molecular formula C20H16ClNO2 B2575467 (E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1798422-30-6

(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No. B2575467
CAS RN: 1798422-30-6
M. Wt: 337.8
InChI Key: IWBNZLBVTKPUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one, also known as CMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMMP is a synthetic compound that belongs to the class of quinoline derivatives, and it has been shown to possess various pharmacological properties.

Scientific Research Applications

Green Chemistry and Synthesis Techniques

Research has demonstrated innovative synthetic approaches for related compounds, emphasizing green chemistry principles. For instance, the synthesis of thiazolidinone derivatives from related quinoline compounds using both microwave and conventional methods showcases the efficiency and environmental benefits of these techniques. These compounds have been evaluated for their antimicrobial activities, indicating their potential in medicinal chemistry applications (Rana, Mistry, & Desai, 2008).

Anticancer Activities

A significant focus has been on the anticancer potential of quinolinyl acrylate derivatives. Studies reveal these compounds exhibit inhibitory effects against prostate cancer cells both in vitro and in vivo, highlighting their therapeutic relevance. The mechanisms through which these compounds reduce tumor viability include inhibiting cell adhesion, migration, invasion, and neoangiogenesis, suggesting a multi-target approach to cancer treatment (Rodrigues et al., 2012).

Chemical Structure and Properties

Research into the chemical structure and properties of related compounds has yielded insights into their potential applications. For instance, the synthesis and characterization of N-benzyl-chloro-methoxyphenyl-tetrahydroquinoline derivatives provide valuable data for further medicinal chemistry exploration, including X-ray powder diffraction data which aids in understanding the crystalline properties of these compounds (Pinilla et al., 2012).

Corrosion Inhibition

Apart from biomedical applications, some quinoline derivatives have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solution, demonstrating the versatility of these compounds in industrial applications. The studies show high inhibition efficiency, suggesting potential for developing new corrosion inhibitors (Prabhu et al., 2008).

properties

IUPAC Name

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c1-13-6-7-14-11-16(20(21)22-18(14)10-13)8-9-19(23)15-4-3-5-17(12-15)24-2/h3-12H,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBNZLBVTKPUJX-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC(=CC=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC(=CC=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.